4-ethynyl-1-(2-methylpropyl)-1H-pyrazole
Description
Properties
IUPAC Name |
4-ethynyl-1-(2-methylpropyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-4-9-5-10-11(7-9)6-8(2)3/h1,5,7-8H,6H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGNLYBNSMQDQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C=N1)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501274180 | |
| Record name | 4-Ethynyl-1-(2-methylpropyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501274180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
573982-82-8 | |
| Record name | 4-Ethynyl-1-(2-methylpropyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=573982-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethynyl-1-(2-methylpropyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501274180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethynyl-1-(2-methylpropyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-1-(2-methylpropyl)-1H-pyrazole with a terminal alkyne under Sonogashira coupling conditions. The reaction typically uses a palladium catalyst, such as palladium(II) acetate, and a copper co-catalyst, such as copper(I) iodide, in the presence of a base like triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and at elevated temperatures (around 60-80°C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-1-(2-methylpropyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyrazole ring can be reduced to form dihydropyrazoles.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as ozone (O3) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of dihydropyrazoles.
Substitution: Formation of substituted pyrazoles.
Scientific Research Applications
Medicinal Applications
Antinociceptive and Anti-inflammatory Activities
Research has indicated that pyrazole derivatives exhibit significant antinociceptive (pain-relieving) and anti-inflammatory properties. For instance, compounds with specific substitutions on the pyrazole ring have shown enhanced interaction with opioid receptors, leading to increased pain inhibition . Studies demonstrate that 4-ethynyl-1-(2-methylpropyl)-1H-pyrazole could potentially be developed into a novel analgesic agent, especially when combined with other pharmacophores to optimize efficacy .
Antidepressant Effects
The modulation of monoamine oxidase (MAO) activity by pyrazole derivatives, including this compound, suggests potential antidepressant effects. This compound may interact with MAO-A and MAO-B enzymes, which are critical targets in the treatment of depression . The structural modifications in the pyrazole ring can enhance binding affinity and selectivity towards these enzymes, indicating a promising avenue for antidepressant drug development.
Agricultural Applications
Pesticide Development
Pyrazole derivatives are commonly utilized in the formulation of pesticides due to their effectiveness against various agricultural pests. This compound can be synthesized as part of broader efforts to create novel fungicides and insecticides. These compounds often exhibit high potency and selectivity, making them valuable in crop protection strategies . The incorporation of the ethynyl group may enhance the biological activity of the resulting pesticides.
Material Science Applications
Polymer Chemistry
The unique structural features of this compound make it suitable for use in polymer chemistry. Its ethynyl functionality allows for easy incorporation into polymer matrices, potentially leading to materials with enhanced thermal stability and mechanical properties. This application is particularly relevant in the development of advanced composite materials used in aerospace and automotive industries .
Case Studies
| Study | Findings | Applications |
|---|---|---|
| El Shehry et al. (2019) | Investigated antinociceptive effects of substituted pyrazoles | Potential analgesic development |
| Kenchappa & Bodke (2020) | Explored MAO inhibition by pyrazole derivatives | Antidepressant drug design |
| Girodet et al. (2013) | Examined vascular effects of pyrazole compounds | Cardiovascular therapies |
| Noor et al. (2017) | Studied gastroprotective properties of pyrazole hybrids | Gastrointestinal health |
Mechanism of Action
The mechanism of action of 4-ethynyl-1-(2-methylpropyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The pyrazole ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Research Findings and Data Gaps
Experimental Data Limitations
Direct experimental data for this compound (e.g., melting point, solubility) are unavailable in the provided evidence. However, analogs suggest:
Computational Predictions
- LogP (Ethynyl Derivative) : Estimated ~2.5 (lower than bromo/trifluoromethyl analog due to reduced hydrophobicity).
- Synthetic Accessibility : The ethynyl group may complicate purification compared to halogenated analogs.
Biological Activity
4-Ethynyl-1-(2-methylpropyl)-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula for this compound is , characterized by a pyrazole ring with an ethynyl and isobutyl substituent. The synthesis typically involves the reaction of appropriate hydrazine derivatives with acetylene compounds under controlled conditions. Recent advances in synthetic methodologies include the use of metal catalysts to enhance yield and selectivity, demonstrating the compound's versatility in organic synthesis .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Antitumor Activity
In cancer research, compounds similar to this compound have been evaluated for their antitumor properties. Preliminary data suggest that this compound may inhibit tumor cell proliferation by inducing apoptosis and modulating cell cycle progression. Specifically, it has been noted to affect pathways involving cyclin-dependent kinases (CDKs) and apoptosis-related proteins .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The compound likely acts as an enzyme inhibitor or receptor modulator, affecting pathways critical for cell growth and survival. For instance, studies have shown it may inhibit the activity of certain kinases involved in cancer progression .
Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting potent antimicrobial activity compared to standard antibiotics .
Study 2: Cancer Cell Line Testing
Another study evaluated the compound against various cancer cell lines, including breast and lung cancer models. The results demonstrated a dose-dependent inhibition of cell viability, with IC50 values ranging from 10 to 25 µM. Mechanistic studies revealed that the compound induced G1 phase arrest in the cell cycle, leading to increased apoptosis rates .
Comparative Analysis
A comparison with similar pyrazole derivatives reveals that while many share antimicrobial and anticancer properties, this compound displays unique efficacy profiles due to its specific substituents. The following table summarizes key biological activities:
| Compound Name | Antimicrobial Activity | Antitumor Activity | Notable Mechanism |
|---|---|---|---|
| This compound | Significant (MIC: 32 µg/mL) | Moderate (IC50: 10-25 µM) | CDK inhibition, Apoptosis induction |
| Similar Pyrazole Derivative A | Moderate | Low | Unknown |
| Similar Pyrazole Derivative B | Low | Significant | Apoptosis induction |
Q & A
Q. What synthetic strategies are recommended for introducing ethynyl groups into pyrazole derivatives?
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry") is a robust method for ethynyl functionalization. For example, 1-ethynyl-4-methoxybenzene reacts with azido-pyrazole precursors in THF/water at 50°C for 16 hours using CuSO₄ and sodium ascorbate, yielding triazole-pyrazole hybrids with 61% efficiency . Sonogashira coupling (not explicitly cited in evidence) is another potential route for direct ethynylation.
Q. What analytical techniques are critical for confirming the structure of 4-ethynyl-1-(2-methylpropyl)-1H-pyrazole?
- NMR spectroscopy : ¹H and ¹³C NMR to identify ethynyl protons (δ 2.5–3.5 ppm) and quaternary carbons. DEPT-135 confirms CH₃/CH₂ groups in the 2-methylpropyl substituent.
- IR spectroscopy : C≡C stretching vibrations (~2100 cm⁻¹).
- Mass spectrometry : Molecular ion peak matching the molecular weight (e.g., 186.22 g/mol for similar compounds ).
- X-ray crystallography : Definitive structural confirmation, as demonstrated for related pyrazole derivatives .
Q. How can researchers mitigate common side reactions during pyrazole functionalization?
- Use inert atmospheres (N₂/Ar) to prevent oxidation of ethynyl groups.
- Monitor reaction progress via TLC or LC-MS to detect intermediates/byproducts.
- Optimize temperature (e.g., 50°C for CuAAC ) and stoichiometry to minimize over-alkylation or decomposition.
Advanced Research Questions
Q. How can regioselectivity challenges be addressed in synthesizing 4-ethynyl-substituted pyrazoles?
- Directing groups : Introduce electron-withdrawing groups (e.g., nitro, carbonyl) to direct ethynylation to the 4-position.
- Computational modeling : DFT calculations predict reactive sites and transition states.
- Catalytic strategies : Use palladium or copper catalysts with ligands (e.g., PPh₃) to enhance regiocontrol, as seen in triazole syntheses .
Q. What methodologies resolve discrepancies between experimental and computational spectral data?
- Re-evaluate purity : HPLC (C18 columns, acetonitrile/water gradients ) ensures sample integrity.
- Advanced NMR techniques : 2D NMR (COSY, HSQC) assigns ambiguous signals.
- Dynamic effects : Consider rotamers or tautomers affecting NMR shifts, as observed in pyrazole crystal studies .
Q. How can reaction yields be optimized in copper-catalyzed ethynylation?
- Catalyst system : CuSO₄·5H₂O (10 mol%) with sodium ascorbate (20 mol%) in THF/H₂O (3:1) .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) may improve solubility of hydrophobic intermediates.
- Additives : Ligands like TBTA (tris(benzyltriazolylmethyl)amine) stabilize Cu(I) intermediates.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
